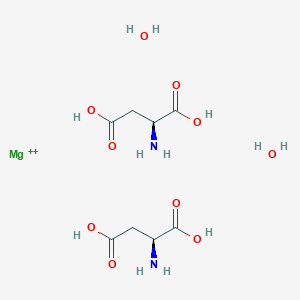
Magnesium l-aspartate dihydrate
描述
作用机制
Target of Action
Magnesium l-aspartate dihydrate, also known as Magnesium;(2S)-2-aminobutanedioic acid;dihydrate, is primarily targeted towards the regulation of magnesium levels in the body . Magnesium is an essential micronutrient that plays a crucial role in various physiological processes, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation .
Mode of Action
The compound works by supplying magnesium, which is chelated, or bound, to aspartate, a dicarboxylic amino acid . This chelated structure enhances the water solubility of this compound compared to other magnesium salts, such as magnesium oxide or magnesium citrate . This high solubility facilitates its absorption in the body, thereby effectively increasing the body’s magnesium levels .
Biochemical Pathways
This compound affects several biochemical pathways due to the critical role of magnesium in numerous enzymatic reactions. It is a cofactor in many enzymatic reactions in the body involving protein synthesis and carbohydrate metabolism . For instance, it is involved in the glycolysis pathway, where it aids in the conversion of glucose to pyruvate, and in the Krebs cycle, where it helps generate energy .
Pharmacokinetics
The pharmacokinetics of this compound is characterized by its high oral bioavailability . This means that a significant proportion of the ingested compound is absorbed into the bloodstream. The compound’s high water solubility contributes to its high bioavailability . .
Result of Action
The primary result of the action of this compound is the increase in the body’s magnesium levels . This can help prevent and treat magnesium deficiency, which can manifest as loss of appetite, nausea, vomiting, fatigue, and weakness . Moreover, by participating in numerous enzymatic reactions, it supports various physiological processes, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;(2S)-2-aminobutanedioic acid;dihydrate typically involves the reaction of magnesium salts with L-aspartic acid in an aqueous solution. One common method is to dissolve magnesium oxide or magnesium hydroxide in water, followed by the addition of L-aspartic acid. The reaction mixture is then heated to promote the formation of the desired compound. The resulting solution is allowed to cool, leading to the crystallization of magnesium;(2S)-2-aminobutanedioic acid;dihydrate.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of large-scale reactors. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to maximize yield and purity. The final product is typically obtained through filtration, drying, and recrystallization processes.
化学反应分析
Types of Reactions
Magnesium l-aspartate dihydrate can undergo various chemical reactions, including:
Oxidation: The amino group in the L-aspartic acid moiety can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of carboxyl groups can produce alcohols.
科学研究应用
Magnesium l-aspartate dihydrate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its role in cellular metabolism and as a potential supplement for magnesium and aspartic acid.
Medicine: Research is ongoing to explore its potential benefits in treating magnesium deficiency and related conditions.
Industry: It is used in the production of biodegradable polymers and as a stabilizer in certain formulations.
相似化合物的比较
Magnesium l-aspartate dihydrate can be compared with other magnesium salts and amino acid complexes:
Magnesium sulfate: Commonly used as a magnesium supplement and in medical treatments.
Magnesium citrate: Known for its use as a laxative and magnesium supplement.
Magnesium glycinate: Often used for its high bioavailability and gentle effect on the stomach.
Each of these compounds has unique properties and applications, with magnesium;(2S)-2-aminobutanedioic acid;dihydrate being particularly notable for its combination of magnesium and L-aspartic acid, which may offer synergistic benefits in certain applications.
属性
IUPAC Name |
magnesium;(2S)-2-aminobutanedioic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7NO4.Mg.2H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;2*1H2/q;;+2;;/t2*2-;;;/m00.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAXHZXYTCHQPJ-PXYKVGKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O.O.O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O.O.O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18MgN2O10+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the focus of the research paper provided?
A1: The research paper focuses on the evaluation of enantiomeric purity of Magnesium-L-aspartate dihydrate. [] This suggests that the study likely investigated the presence and quantity of both the desired L-aspartate enantiomer and the undesired D-aspartate enantiomer in samples of the compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1459904.png)
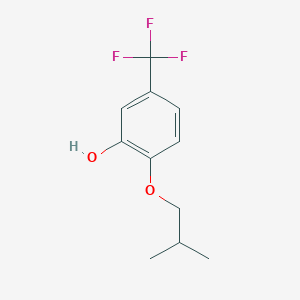



![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1459914.png)
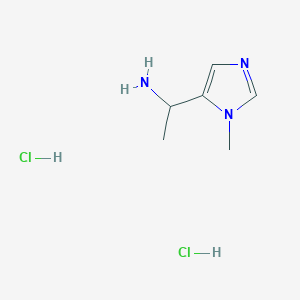


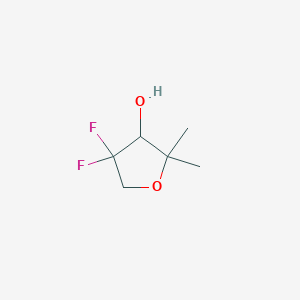
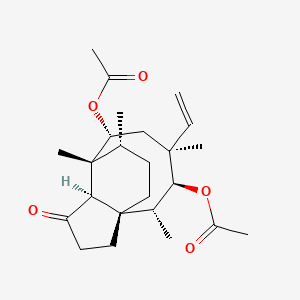
![3-[(Azetidin-1-yl)methyl]-2-chloropyridine](/img/structure/B1459922.png)
![6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B1459925.png)

